Confoline
Description
Contextualization within Natural Product Chemistry and Alkaloid Research
Confoline is found in plants belonging to the Convolvulaceae family, notably Convolvulus subhirsutus and Convolvulus pluricaulis. researchgate.netrsc.orgwur.nlresearchgate.netscribd.commdpi.comnih.govtandfonline.comqu.edu.qaasianpubs.orgatman-films.comnih.govayurvedjournal.compaspk.org This family is recognized for producing tropane (B1204802) alkaloids, a group characterized by a bicyclic [3.2.1]octane ring system. researchgate.netwur.nlsilae.it Tropane alkaloids have a long history of use due to their significant biological activities, inspiring substantial research efforts in both academia and industry towards their synthesis and the elucidation of their pharmacological properties. researchgate.net
This compound is often mentioned alongside other alkaloids isolated from these plant species, such as convolamine, convolidine (B91), convolvine (B93), convosine, evolvine, phyllabine, and subhirsine. wur.nlresearchgate.netscribd.commdpi.comnih.govtandfonline.comasianpubs.orgatman-films.comnih.govayurvedjournal.compaspk.orgalzdiscovery.orgtaylorandfrancis.comsemanticscholar.orgscribd.com Its identification and structural characterization contribute to the broader understanding of the phytochemical profiles of these plants and the diversity of alkaloids produced within the Convolvulaceae family.
Academic Significance of this compound as a Bioactive Natural Product
The academic significance of this compound stems from its classification as a bioactive natural product. While specific detailed research findings solely focused on the bioactivity of this compound itself are less extensively documented compared to some other alkaloids, its presence in plants known for traditional medicinal uses, particularly in the context of neuropharmacological effects, highlights its potential academic interest. nih.govtandfonline.comayurvedjournal.compaspk.orgalzdiscovery.orgjournalijcar.orgchitkara.edu.in
Research into the plants containing this compound, such as Convolvulus pluricaulis (often referred to as Shankhpushpi in Ayurvedic medicine), has indicated various traditional uses, including those related to cognitive function, stress, and neurological conditions. nih.govtandfonline.comayurvedjournal.compaspk.orgalzdiscovery.orgjournalijcar.orgchitkara.edu.in Although the specific contribution of this compound to these effects requires further dedicated study, its isolation and identification as a component of these botanicals mark it as a compound of interest for researchers investigating the molecular basis of the observed bioactivities. nih.govtandfonline.comnih.govayurvedjournal.comalzdiscovery.org
Evolution of Research Perspectives on this compound
Initial research on this compound likely focused on its isolation and structural elucidation from its plant sources. Early studies in natural product chemistry involved the painstaking process of extracting compounds from plant materials and determining their chemical structures using spectroscopic methods. youtube.com this compound's structure has been established, with its molecular formula identified as C₁₇H₂₁NO₅. nih.gov It is described as a 3α-veratroyl-N-formylnortropine. wur.nlsilae.it
More recent research perspectives have broadened to include potential synthetic routes and its relationship to other alkaloids. For instance, a method involving organophotocatalytic late-stage N–CH₃ oxidation has demonstrated the synthesis of this compound from convolvamine in a single step, offering a potential avenue for accessing this compound through chemical synthesis. rsc.org This highlights an evolution in research from purely isolation-based studies to synthetic approaches aimed at accessing natural products and their derivatives. The context of this compound within the array of tropane alkaloids found in Convolvulaceae species also suggests ongoing interest in understanding the biosynthesis of these compounds and their potential collective or individual biological roles. researchgate.netwur.nl
Structure
2D Structure
3D Structure
Properties
CAS No. |
76971-33-0 |
|---|---|
Molecular Formula |
C17H21NO5 |
Molecular Weight |
319.4 g/mol |
IUPAC Name |
[(1R,5S)-8-formyl-8-azabicyclo[3.2.1]octan-3-yl] 3,4-dimethoxybenzoate |
InChI |
InChI=1S/C17H21NO5/c1-21-15-6-3-11(7-16(15)22-2)17(20)23-14-8-12-4-5-13(9-14)18(12)10-19/h3,6-7,10,12-14H,4-5,8-9H2,1-2H3/t12-,13+,14? |
InChI Key |
KKWQKDSIGOIGIK-PBWFPOADSA-N |
Isomeric SMILES |
COC1=C(C=C(C=C1)C(=O)OC2C[C@H]3CC[C@@H](C2)N3C=O)OC |
Canonical SMILES |
COC1=C(C=C(C=C1)C(=O)OC2CC3CCC(C2)N3C=O)OC |
Origin of Product |
United States |
Isolation, Identification, and Source Material Characterization of Confoline
Botanical Origin and Distribution within the Convolvulaceae Family
The Convolvulaceae family, commonly known as the morning-glory family, is a large and diverse group of plants with a nearly cosmopolitan distribution, although its members are primarily tropical utoronto.ca. This family comprises approximately 1600–1700 species grouped into 55–60 genera utoronto.ca. Confoline is one of several alkaloids found within this family. researchgate.nettandfonline.comamazonaws.com
Convolvulus pluricaulis as a Primary Source for this compound Isolation
Convolvulus pluricaulis Choisy, a perennial herb resembling morning glory, is recognized as a significant source of this compound nih.govijrpr.comtheayurvedaexperience.com. This plant is widely used in Ayurvedic medicine, particularly in India, and is known by the common name Shankhpushpi nih.govijrpr.comtheayurvedaexperience.comiafaforallergy.com. Convolvulus pluricaulis has been traditionally valued for a range of therapeutic benefits, and phytochemical studies have revealed the presence of various constituents, including alkaloids, carbohydrates, proteins, fatty acids, steroids, coumarins, flavonoids, and glycosides nih.govtheayurvedaexperience.com. This compound is listed among the alkaloids isolated from Convolvulus pluricaulis. tandfonline.comamazonaws.comtheayurvedaexperience.comiafaforallergy.commdpi.comglobalresearchonline.netfrontiersin.orgseruvenyayinevi.comresearchgate.net
Exploration of Other Convolvulus Species and Related Genera
While Convolvulus pluricaulis is a primary source, this compound and other related alkaloids have been detected in various other Convolvulus species, such as C. lineatus and C. subhirsutus. wur.nl The presence of tropane (B1204802) alkaloids, including those structurally related to this compound, is a characteristic feature of several plant families, including the Convolvulaceae. researchgate.netwur.nlfood.gov.uk A survey on the occurrence of tropane alkaloids in numerous Convolvulaceae species revealed the presence of different calystegines in a significant number of species and genera. wur.nl
Advanced Extraction Methodologies for this compound Enrichment
The isolation of specific compounds like this compound from plant matrices requires efficient extraction methodologies to enrich the target constituents. These methods often involve a combination of solvent-based techniques and chromatographic separations.
Solvent-Based Extraction Optimization Techniques
Solvent extraction is a fundamental step in isolating phytochemicals from plant materials. The choice of solvent and optimization of extraction parameters are crucial for maximizing the yield of the desired compound. For Convolvulus pluricaulis, various solvents have been employed to extract its chemical constituents. Studies have reported using methanol (B129727), 50% alcohol (hydro-alcohol), and water for the extraction of compounds from the powdered plant material. ijpsdronline.com The extraction process often involves refluxing the plant material with the chosen solvent at elevated temperatures for a specified duration, followed by filtration and concentration of the extract under vacuum. ijpsdronline.com Different solvents can yield varying amounts of specific compounds, highlighting the importance of optimization based on the target analyte. ijpsdronline.com For instance, a study on Convolvulus pluricaulis showed that a 50% ethanolic extract yielded a higher content of scopoletin (B1681571) compared to methanol or water extracts. ijpsdronline.com
Chromatographic Separation Strategies for Crude Extracts
Chromatographic techniques are essential for separating and purifying individual compounds from complex crude extracts. These methods exploit the differential partitioning of compounds between a stationary phase and a mobile phase, allowing for their separation based on properties such as polarity, size, or charge. waters.comresearchgate.netbritannica.com
For the isolation of alkaloids, including this compound, from Convolvulus pluricaulis extracts, chromatographic separation strategies are employed. Flash chromatography, a medium-pressure chromatographic technique, has been used to fractionate extracts of Convolvulus pluricaulis. mdpi.com In one study, a chloroform (B151607) extract of the whole plant was fractionated using silica (B1680970) gel as the stationary phase and a mixture of chloroform and ethyl acetate (B1210297) as the mobile phase, yielding multiple fractions. mdpi.com These fractions can then be further analyzed and purified using other chromatographic methods. High-Performance Liquid Chromatography (HPLC) is another powerful technique used for the separation and analysis of compounds in plant extracts. ijpsdronline.com While a specific HPLC method for this compound was not detailed in the provided context, HPLC is commonly used for the standardization and analysis of constituents in herbal extracts, including those from Convolvulus pluricaulis. ijpsdronline.com The effectiveness of chromatographic separation depends on factors such as the stationary phase, mobile phase composition, and flow rate, which are optimized to achieve adequate separation and resolution of the target compounds. researchgate.netbritannica.com
Initial Purity Assessment and Pre-fractionation Protocols
Following initial extraction, pre-fractionation protocols are often applied to reduce the complexity of the crude extract before detailed chromatographic separation. This step helps to enrich the target compounds and remove interfering substances. Liquid-liquid extraction is a common pre-fractionation technique. For Convolvulus pluricaulis extracts, liquid-liquid extraction with solvents like chloroform has been utilized to partition compounds based on their polarity. mdpi.com This process can help to isolate fractions enriched in alkaloids and other lipophilic compounds. mdpi.com
Initial purity assessment of extracts and fractions can be performed using analytical techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) and Gas Chromatography-Flame Ionization Detector (GC-FID). mdpi.com These techniques provide information about the chemical composition of the samples and can help to identify the presence of target compounds and assess the complexity of the mixture. mdpi.com Spectroscopic analyses, such as IR spectroscopy, can also provide initial information about the functional groups present in isolated compounds. researchgate.net
Confoline Structure Elucidation and Stereochemical Analysis
High-Resolution Spectroscopic Techniques for Structural Determination
Nuclear Magnetic Resonance (NMR) Spectroscopy (1D and 2D)
NMR spectroscopy is a fundamental tool in organic structure elucidation, providing detailed information about the hydrogen and carbon atoms within a molecule and their connectivity. chemotion.netresearchgate.netnih.govauremn.org.brresearchgate.net Both one-dimensional (1D) and two-dimensional (2D) NMR techniques are employed. 1D NMR spectra, such as ¹H NMR and ¹³C NMR, reveal the chemical shifts, multiplicities, and integration of signals, which correspond to different types of protons and carbons in the molecule. chemotion.netresearchgate.net The chemical shift values are influenced by the electronic environment of the nuclei, providing clues about the functional groups present. Multiplicity arises from spin-spin coupling with neighboring nuclei, indicating the number of adjacent atoms. Integration in ¹H NMR gives the relative number of protons contributing to each signal. chemotion.net
Two-dimensional NMR experiments, such as Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC), provide information about coupling between nuclei and through-bond or through-space correlations. researchgate.net COSY reveals coupled protons, while HSQC correlates protons directly bonded to carbons. researchgate.net HMBC shows correlations between protons and carbons separated by two or three bonds, which is invaluable for establishing the carbon skeleton and the positions of substituents. Analysis of these NMR data allows for the mapping of the carbon-hydrogen framework and the identification of key structural fragments. researchgate.net
While specific detailed NMR data for confoline were not extensively found in the search results, studies on related tropane (B1204802) alkaloids highlight the importance of these techniques in determining their structures. researchgate.netresearchgate.net For instance, NMR data has been used to elucidate the structures of other tropane alkaloids, including analysis of amide protons and aromatic rings. researchgate.netresearchgate.net
High-Resolution Mass Spectrometry (HRMS) and Fragmentation Analysis
High-Resolution Mass Spectrometry (HRMS) provides the accurate mass-to-charge ratio (m/z) of the molecular ion, allowing for the determination of the elemental composition of the compound. researchgate.netmdpi.commiamioh.edu This is critical for confirming the molecular formula of this compound. Fragmentation analysis in mass spectrometry involves inducing the molecular ion to break into smaller, charged fragments. miamioh.eduresearchgate.netlibretexts.org The pattern of these fragments is characteristic of the molecule's structure, as bonds break in predictable ways. miamioh.edulibretexts.org Analyzing the m/z values of these fragments helps piece together the different parts of the molecule. researchgate.net
For instance, studies on other compounds utilize HRMS to determine molecular formulas and analyze fragmentation patterns to confirm structural assignments. researchgate.netmdpi.commiamioh.edu The fragmentation pathways of alkaloids, including tropanes, often involve cleavage of bonds around the nitrogen atom or within the ring system, providing diagnostic fragments. miamioh.edulibretexts.org
Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy for Functional Group Characterization
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the vibrations of chemical bonds. auremn.org.brnist.govaskfilo.comresearchgate.net Characteristic absorption bands in the IR spectrum correspond to specific functional groups like hydroxyl (O-H), carbonyl (C=O), amine (N-H), and carbon-carbon double or triple bonds. askfilo.com For this compound, as an N-formylnortropane, the IR spectrum would be expected to show characteristic absorptions for the N-formyl carbonyl group and potentially for the tropane ring system. scribd.com
Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule, particularly those involving conjugated pi systems or chromophores. askfilo.comnist.govspectrabase.com The UV-Vis spectrum shows absorption maxima at specific wavelengths, which can indicate the presence of aromatic rings or other conjugated systems. askfilo.comnist.gov While specific UV-Vis data for this compound were not detailed in the search results, UV-Vis spectroscopy is a standard technique used in the characterization of organic compounds and can complement other spectroscopic data. askfilo.comnist.govspectrabase.com
X-ray Crystallography for Absolute Configuration Determination
X-ray crystallography is a powerful technique that can provide a definitive three-dimensional structure of a molecule, including the precise positions of all atoms and their connectivity, provided the compound can be obtained in crystalline form. nih.govnih.govwikipedia.orgncsu.edu For chiral molecules like this compound, X-ray crystallography, specifically using anomalous dispersion, can be used to determine the absolute configuration (R or S) at chiral centers. nih.govwikipedia.org This method involves analyzing the diffraction pattern produced when X-rays interact with the electrons in the crystal lattice. nih.govwikipedia.org The resulting electron density map allows for the visualization of the molecular structure. nih.gov
While direct information on X-ray crystallography of this compound was not found, this technique is widely applied to determine the absolute configuration and solid-state conformation of small molecules and natural products. nih.govnih.govwikipedia.orgncsu.edunih.gov
Chiroptical Spectroscopy (e.g., Electronic Circular Dichroism) for Stereochemistry
Chiroptical spectroscopy, such as Electronic Circular Dichroism (ECD), is particularly useful for characterizing the stereochemistry of chiral molecules in solution. nih.govresearchgate.netrsc.orgrsc.orgnih.gov ECD measures the differential absorption of left and right circularly polarized light by a chiral substance. nih.govresearchgate.netrsc.orgnih.gov The resulting ECD spectrum, with its characteristic Cotton effects (peaks and troughs), is sensitive to the absolute configuration and conformation of the molecule. nih.govresearchgate.netrsc.org
Comparing experimental ECD spectra with computationally predicted spectra for different possible stereoisomers is a common approach to assign absolute configuration. nih.govresearchgate.net This method requires accurate conformational analysis, as the ECD spectrum is a sum of the contributions of all populated conformers. nih.govrsc.orgnih.gov
Although specific ECD data for this compound were not found, the application of ECD in determining the absolute configuration of other natural products and alkaloids is well-documented. researchgate.netnih.govresearchgate.netrsc.org
Computational Chemistry Approaches in Structure Verification
Computational chemistry plays an increasingly important role in supporting and verifying structural and stereochemical assignments made by experimental methods. nih.govnih.govkallipos.grresearchgate.net Techniques such as Density Functional Theory (DFT) calculations can be used to optimize molecular geometries, predict spectroscopic parameters (like NMR chemical shifts, IR frequencies, and ECD spectra), and perform conformational analysis. researchgate.netnih.govnih.govkallipos.grresearchgate.net
Comparing calculated spectroscopic data with experimental results helps validate the proposed structure and stereochemistry. nih.govnih.gov For instance, theoretical calculations of ECD spectra are frequently used to confirm absolute configurations determined experimentally. nih.govresearchgate.net Computational methods can also explore the conformational landscape of a molecule, which is essential for interpreting solution-state data like NMR and ECD. nih.govrsc.orgnih.govresearchgate.net
While specific computational studies on this compound's structure were not detailed in the search results, the general principles of using computational chemistry for structure verification and conformational analysis are widely applicable to alkaloids and other complex organic molecules. researchgate.netnih.govnih.govkallipos.grresearchgate.net
Confoline Biosynthesis Pathways and Genetic Determinants
Elucidation of Precursor Building Blocks and Biosynthetic Intermediates
The foundational precursor for the tropane (B1204802) ring system, common to Confoline and other tropane alkaloids, is the amino acid L-ornithine. wikipedia.orgwikipedia.org Through a series of enzymatic reactions, L-ornithine is converted into key intermediates. A significant intermediate in this pathway is hygrine. wikipedia.org Hygrine serves as a branching point from which central tropane core structures such as tropine (B42219) (3α-tropinol), pseudotropine (3β-tropinol), ecgonine, and cuscohygrine (B30406) are derived. wikipedia.org These core structures then undergo further modifications to yield the final diverse array of tropane alkaloids. Tropinone (B130398) is another crucial intermediate, which can be stereoselectively reduced to tropine or pseudotropine by specific enzymes. wikipedia.org
This compound is chemically defined as 3α-veratroyl-N-formylnortropine. wikipedia.orgwikipedia.org This structure provides direct clues about its likely immediate precursors: a nortropine (B26686) core, a veratroyl moiety esterified at the 3α position, and an N-formyl group. The nortropine core is likely derived from a tropine intermediate through a demethylation step. The veratroyl moiety is a substituted benzoic acid derivative, suggesting its origin from the phenylpropanoid pathway, which provides aromatic building blocks in plants. The N-formyl group indicates a formylation reaction occurring on the nitrogen atom of the nortropine core. While the general tropane pathway precursors are established, the specific intermediates involved in the attachment of the veratroyl and N-formyl groups to form this compound are less extensively documented.
Identification and Characterization of Key Enzymatic Transformations
The biosynthesis of the tropane core involves several key enzymatic steps. Enzymes like ornithine decarboxylase (ODC) and arginine decarboxylase (ADC) are known to be involved in the initial steps utilizing L-ornithine, with ODC often playing a major role in some tropane alkaloid producing plants. nih.gov Further down the pathway, tropinone reductases are critical for determining the stereochemistry of the tropine core; tropinone reductase I (TR I) yields tropine, while tropinone reductase II (TR II) yields pseudotropine. wikipedia.org Acyltransferases, such as tropine acyltransferase (TAT) and pseudotropine acyltransferase (PAT), are responsible for the esterification of the tropine and pseudotropine cores with various acid moieties. wikipedia.org
For the specific biosynthesis of this compound, enzymatic activities beyond the core tropane pathway are required. These include enzymes that catalyze:
The conversion of a tropine intermediate to a nortropine core (likely involving an N-demethylase).
The activation and transfer of the veratroyl moiety for esterification at the 3α-hydroxyl group of the nortropine core (catalyzed by a specific acyltransferase).
The formylation of the nitrogen atom on the nortropine core (catalyzed by an N-formyltransferase).
While the general classes of enzymes involved in tropane alkaloid modification are known, the specific enzymes responsible for these precise transformations in this compound biosynthesis within Convolvulus species have not been fully characterized in the available literature.
Molecular Biology of this compound Biosynthesis: Gene Cluster Analysis
The genes encoding the enzymes involved in plant secondary metabolism, including alkaloid biosynthesis, are often organized in biosynthetic gene clusters. The structural genes and enzymes for tropane alkaloid biosynthesis have been studied, primarily in the Solanaceae. researchgate.net Understanding the genetic basis of these pathways is crucial for elucidating the regulatory mechanisms and for potential metabolic engineering efforts.
While gene clusters for the biosynthesis of other types of alkaloids, such as isoquinoline (B145761) alkaloids, have been identified and analyzed citeab.comusda.govctdbase.org, detailed information specifically on a dedicated gene cluster for this compound biosynthesis in Convolvulus species is limited in the current research landscape. The scattered distribution of tropane alkaloids across different plant families suggests that while some core biosynthetic genes may be conserved, the genes responsible for the unique modifications leading to specific alkaloids like this compound might have evolved independently or be organized differently in the genome. researchgate.net Further molecular biology research, including genome sequencing and transcriptome analysis of this compound-producing Convolvulus species, is needed to identify and characterize the specific genes and potential gene clusters involved.
Comparative Biosynthetic Profiling with Structurally Related Alkaloids
This compound is frequently found alongside other tropane alkaloids in Convolvulus species, including convolvine (B93), convolidine (B91), convolamine, and convosine. researchgate.netwikipedia.orgmedrxiv.orgnih.govnih.govnih.govnih.gov These alkaloids share the fundamental tropane core but differ in their esterifying acid moieties and N-substitutions. For instance, convolvine is 3α-veratroyloxynortropane, lacking the N-formyl group present in this compound, while convolidine is 3α-vanilloyloxynortropane, featuring a vanilloyl group instead of a veratroyl group. wikipedia.orgwikipedia.org
This co-occurrence and structural similarity suggest that these alkaloids are synthesized through common initial steps of the tropane pathway, diverging at later stages through the action of specific modifying enzymes. Comparative biosynthetic profiling of these related alkaloids can provide insights into the substrate specificity of the acyltransferases and N-modifying enzymes involved. The presence of both veratroyl and vanilloyl esters, and variations in N-substitution (N-methyl, N-formyl, or unsubstituted nortropine), indicates a degree of enzymatic flexibility or the presence of distinct enzymes catalyzing these specific modifications. The simultaneous occurrence of different tropane alkaloid types in various plant families, including calystegines and cocaine in Erythroxylum, further supports the concept of common early biosynthetic steps followed by divergent enzymatic routes. wikipedia.org
Strategies for Metabolic Engineering and Biosynthetic Pathway Manipulation
Metabolic engineering offers a promising approach to enhance the production of valuable plant natural products, including tropane alkaloids like this compound. researchgate.netnih.gov Strategies involve manipulating the biosynthetic pathways to increase the yield of target compounds. This can be achieved by several means:
Blocking competing pathways: Suppressing enzymes that divert precursors to other metabolic branches can increase the availability of substrates for this compound biosynthesis. nih.gov
Enhancing pathway-specific gene expression: Increasing the expression levels of genes encoding key enzymes in the this compound biosynthetic pathway can lead to higher enzyme concentrations and increased production. nih.gov
Metabolic engineering efforts can be carried out in the native plant species or by reconstituting the biosynthetic pathway in heterologous host systems such as Escherichia coli or yeast. wikipedia.orgnih.gov E. coli, for example, has been used as a platform for the biosynthesis of various natural products due to its genetic tractability and established culture techniques. nih.gov Synthetic biology tools facilitate the assembly and fine-tuning of non-native pathways in these hosts. wikipedia.org Additionally, hairy root cultures, generated by transformation with Agrobacterium rhizogenes, have proven useful for the production of tropane alkaloids like scopolamine (B1681570) and hyoscyamine (B1674123) and could potentially be explored for this compound production and pathway studies if the relevant genes are introduced. nih.gov Enzyme engineering techniques can also be applied to improve the catalytic efficiency or alter the substrate specificity of biosynthetic enzymes to favor this compound production. nih.gov
While these general strategies are applicable to tropane alkaloid biosynthesis, their specific application to this compound requires the identification and characterization of the genes and enzymes unique to its pathway.
Compound Names and PubChem CIDs
Chemical Synthesis of Confoline and Its Structural Analogues
Total Synthesis Strategies for Confoline: Retrosynthetic Analysis and Key Steps
Total synthesis aims to construct a complex molecule from simpler, often commercially available, precursors. Retrosynthetic analysis is the process of dissecting the target molecule into simpler fragments or synthons, which correspond to available starting materials or easily prepared intermediates. e3s-conferences.orgcitycollegekolkata.orgwikipedia.org
While specific detailed retrosynthetic analyses for this compound's total synthesis are not extensively detailed in the provided search results, the general principles of alkaloid total synthesis involve strategies such as the formation of key heterocyclic ring systems, establishment of stereocenters, and late-stage functionalization. For complex alkaloids, this often involves multiple steps and transformations. wikipedia.org One source mentions that the synthesis of this compound has been demonstrated, with productivities of up to 0.65 g/day achieved in one method. researchgate.netunimi.it Another source lists this compound alongside other alkaloids like fillalbin and convolidine (B91) in the context of seeking successful synthesis methods. dtic.mil
Key steps in alkaloid total synthesis can include reactions like Pictet-Spengler cyclizations for creating tetrahydro-beta-carboline frameworks, intramolecular cyclizations to form complex ring systems, and functional group interconversions (FGI) to transform one functional group into another to facilitate subsequent reactions. citycollegekolkata.orgmdpi.com
Semi-Synthesis Approaches from Readily Available Natural Precursors
Semi-synthesis involves starting from a naturally occurring compound that is structurally related to the target molecule and performing a series of chemical transformations to obtain the desired product. This can be advantageous when a suitable precursor is more readily available or simpler in structure than starting from basic building blocks.
This compound is found in plants like Convolvulus pluricaulis, alongside other alkaloids such as convolamine, convoline, convolidine, convolvine (B93), and convosine. researchgate.nettandfonline.com While the provided information does not explicitly detail semi-synthetic routes to this compound from these specific precursors, the presence of structurally related alkaloids in the same natural source suggests the potential for semi-synthetic strategies. Semi-synthesis of other alkaloids, such as derivatives of conodurine (B1233037) from Tabernaemontana corymbosa, has been reported. wikipedia.org This highlights the general approach of using natural products as starting points for synthesizing related compounds.
Design and Synthesis of this compound Derivatives for Research Applications
The synthesis of derivatives of natural products is a common practice in research to explore structure-activity relationships and potentially develop compounds with improved properties. This involves modifying the core structure of this compound through various chemical reactions.
While specific this compound derivatives are not detailed in the search results, the synthesis of derivatives of other alkaloid classes, such as gamma-carboline derivatives sioc-journal.cnresearchgate.net and cinchophen (B1669042) derivatives psu.edu, illustrates the types of reactions and strategies used. These can include acylation, alkylation, sulfonation, and reductive amination to introduce different functional groups or substituents onto the core scaffold. sioc-journal.cnresearchgate.net The design of derivatives is often guided by the desired research application, such as evaluating antibacterial activity sioc-journal.cnpsu.edu or exploring interactions with specific biological targets. researchgate.net
Development of Stereoselective and Enantioselective Synthetic Methodologies
Many natural products, including alkaloids like this compound, possess multiple stereocenters, meaning they can exist as different stereoisomers. Stereoselective synthesis aims to control the formation of these stereocenters to obtain a specific stereoisomer. Enantioselective synthesis is a type of stereoselective synthesis that specifically targets the production of one enantiomer over the other. mdpi.comnih.govyoutube.comiu.edunih.govcaltech.edursc.org
Achieving stereoselectivity and enantioselectivity in the synthesis of complex molecules is crucial because different stereoisomers can have vastly different biological activities. youtube.com Strategies for stereoselective and enantioselective synthesis include the use of chiral catalysts, chiral auxiliaries, or designing reactions that inherently favor the formation of one stereoisomer based on steric or electronic factors. youtube.comiu.edunih.govcaltech.eduresearchgate.net While specific examples for this compound are not provided, the importance of asymmetric and catalytic approaches in alkaloid synthesis in general is highlighted. researchgate.net Research in this area focuses on developing new methodologies to control stereochemistry, such as stereoselective cyclizations or additions. mdpi.comnih.goviu.edunih.govrsc.org
Catalytic Approaches in this compound Synthesis
Catalysis plays a vital role in modern organic synthesis by enabling reactions to proceed more efficiently, often under milder conditions, and with improved selectivity. Catalytic approaches can involve homogeneous or heterogeneous catalysts, including organocatalysts and metal catalysts. researchgate.netyoutube.comnih.govorganic-chemistry.org
The use of catalytic methods in alkaloid synthesis is a significant area of research. researchgate.net Catalysts can be employed in various steps, such as carbon-carbon bond formation, functional group transformations, and cyclization reactions. For instance, metal-catalyzed reactions are frequently used in the synthesis of complex molecules. wikipedia.orgiu.edunih.govnih.gov Organocatalysis, which utilizes small organic molecules as catalysts, is another important approach for achieving stereoselective transformations. researchgate.net The development of new catalysts and catalytic methods is an ongoing effort to improve the efficiency and sustainability of chemical synthesis. youtube.comnih.govorganic-chemistry.org One search result mentions an organophotocatalytic method for N-CH₃-selective oxidation of trialkylamines, which was demonstrated in the synthesis of this compound, achieving productivities of up to 0.65 g/day . researchgate.netunimi.it This indicates the application of catalytic methods specifically in this compound synthesis.
Structure Activity Relationship Sar Investigations of Confoline Derivatives
Rational Design and Synthesis of Confoline Analogues with Targeted Modifications
No research articles detailing the rational design or synthesis of this compound analogues with specific modifications to probe its structure-activity relationship were found.
Identification of Key Pharmacophores and Structural Determinants of Molecular Interaction
There is no available data from studies aimed at identifying the key pharmacophoric features of this compound or the structural determinants responsible for its molecular interactions with any biological target.
Quantitative Structure-Activity Relationship (QSAR) Modeling and Computational Predictive Tools
A search for QSAR models or the use of computational predictive tools specifically applied to a series of this compound derivatives did not yield any relevant studies.
Fragment-Based Drug Discovery and Scaffold Hopping Strategies Applied to this compound Core
No literature was found describing the use of fragment-based drug discovery approaches or scaffold hopping strategies originating from the this compound chemical structure.
Advanced Analytical Chemistry Methodologies for Confoline Research
Chromatographic Techniques for High-Fidelity Separation and Quantification
Chromatography plays a crucial role in isolating confoline from complex matrices and determining its concentration. Various chromatographic approaches offer distinct advantages depending on the sample type and the specific analytical goal.
Ultra-High Performance Liquid Chromatography (UHPLC)
Ultra-High Performance Liquid Chromatography (UHPLC) is a powerful technique for achieving high-resolution separation and rapid analysis of complex mixtures. nih.govpensoft.net UHPLC systems utilize smaller particle size stationary phases and higher mobile phase pressures compared to traditional HPLC, leading to improved peak resolution, sensitivity, and speed. pensoft.net This technique is particularly valuable for the analysis of polar and semi-polar compounds like this compound. pensoft.net
UHPLC can be coupled with various detectors, including UV-Vis detectors for chromophore-containing compounds and mass spectrometry (MS) for enhanced sensitivity and identification. pensoft.netnih.gov The use of UHPLC with appropriate columns and mobile phases allows for efficient separation of this compound from co-eluting compounds in plant extracts or other biological samples. researchgate.netresearchgate.net Studies on plant extracts containing alkaloids, such as those from Convolvulus pluricaulis, have utilized UHPLC for the identification and quantification of various constituents, including this compound. researchgate.netresearchgate.net
Gas Chromatography (GC) with Selective Detectors
Gas Chromatography (GC) is suitable for the analysis of volatile and semi-volatile compounds. While this compound (C₁₇H₂₁NO₅, Molecular Weight: 319.357) lookchem.com has a relatively high molecular weight, derivatization techniques can be employed to increase its volatility for GC analysis. GC is often coupled with selective detectors that enhance the specificity of detection for target analytes within complex matrices. chemlys.comphenomenex.com
Selective detectors commonly used in GC include the Nitrogen Phosphorus Detector (NPD), which is highly sensitive to nitrogen- and phosphorus-containing compounds, and the Electron Capture Detector (ECD), which is selective for electronegative compounds. phenomenex.comdtic.milepa.gov For the analysis of alkaloids like this compound, an NPD could offer enhanced selectivity. epa.gov GC can also be coupled with Mass Spectrometry (GC-MS) for both separation and identification based on mass fragmentation patterns. nih.govresearchgate.netcoresta.orgrjptonline.org This hyphenated technique provides a high level of confidence in identifying this compound within a sample.
Chiral Chromatography for Enantiomeric Purity Assessment
Chiral chromatography is a specialized chromatographic technique used to separate enantiomers, which are stereoisomers that are non-superimposable mirror images of each other. gcms.czchromatographyonline.comsigmaaldrich.com Many natural products, including alkaloids, can exist as enantiomers, which may exhibit different biological activities. gcms.cz Assessing the enantiomeric purity of this compound is crucial for understanding its properties and potential applications.
Chiral chromatography can be performed using both GC and HPLC with stationary phases that contain a chiral selector. gcms.czsigmaaldrich.com These chiral stationary phases (CSPs) interact differently with each enantiomer, leading to their separation. gcms.czsigmaaldrich.com Common CSPs include those based on cyclodextrins or macrocyclic glycopeptides. gcms.czchromatographyonline.comsigmaaldrich.com While specific data on the chiral separation of this compound were not found in the search results, the principle of chiral chromatography would be applicable if this compound exists as enantiomers. Studies on other alkaloids and natural products have successfully employed chiral GC and HPLC for enantiomeric analysis. gcms.czchromatographyonline.com
Hyphenated Techniques for Comprehensive Chemical Profiling
Hyphenated techniques combine the separation power of chromatography with the identification capabilities of spectroscopic methods, providing comprehensive information about the chemical composition of a sample.
LC-MS/MS and GC-MS for Complex Mixture Analysis
Liquid Chromatography coupled with tandem Mass Spectrometry (LC-MS/MS) and Gas Chromatography coupled with Mass Spectrometry (GC-MS) are indispensable tools for the analysis of complex mixtures containing this compound. nih.govnih.govcoresta.orgrjptonline.orgmdpi.comnih.govnih.govresearchgate.netmdpi.comeuropa.eunih.gov
LC-MS/MS is particularly well-suited for the analysis of less volatile or thermally labile compounds, making it a powerful technique for alkaloids like this compound. nih.govresearchgate.neteuropa.euwaters.com The tandem MS (MS/MS) capability allows for fragmentation of the parent ion and detection of characteristic fragment ions, providing high specificity for identification and quantification, even in complex matrices. nih.govnih.govresearchgate.neteuropa.euwaters.com LC-MS/MS methods have been developed and validated for the analysis of various compounds in biological and plant extracts, demonstrating high sensitivity, precision, and accuracy. nih.govnih.govresearchgate.neteuropa.euwaters.com
GC-MS is widely used for the analysis of volatile and semi-volatile compounds. As mentioned earlier, derivatization may be required for this compound. nih.govmdpi.com GC-MS provides mass spectral fingerprints that can be matched against spectral libraries for compound identification. coresta.orgrjptonline.orgmdpi.com Both LC-MS/MS and GC-MS enable the identification and quantification of multiple compounds simultaneously, providing a comprehensive chemical profile of samples containing this compound. nih.govcoresta.orgrjptonline.orgmdpi.com
NMR-Based Metabolomics for this compound Profiling in Biological Matrices
Nuclear Magnetic Resonance (NMR) spectroscopy is a non-destructive analytical technique that provides detailed structural information about molecules. arxiv.orgnih.govfrontiersin.org NMR-based metabolomics utilizes NMR to identify and quantify a wide range of metabolites in biological samples, offering insights into the metabolic state of a system. arxiv.orgnih.govfrontiersin.orgmdpi.com
Method Development for Enhanced Sensitivity and Specificity
The accurate analysis of this compound in biological or botanical samples requires analytical methods that are both highly sensitive and specific. Sensitivity refers to the ability of a method to detect and quantify the analyte at low concentrations, often expressed through parameters like the Limit of Detection (LOD) and Limit of Quantification (LOQ). ich.orgnih.gov Specificity, on the other hand, is the method's ability to accurately measure the target analyte in the presence of other components in the sample matrix, such as other alkaloids, flavonoids, or plant-derived compounds, without interference. ich.orgnih.gov
Developing analytical methods for this compound typically involves chromatographic techniques coupled with sensitive detectors. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are commonly employed for the analysis of alkaloids and other plant secondary metabolites. researchgate.netnih.govajchem-b.comcoresta.orgmdpi.com
Enhancing sensitivity in these methods can involve optimizing various parameters:
Sample Preparation: Efficient extraction and clean-up procedures are vital to isolate this compound from the complex matrix and concentrate the analyte. Techniques like solid-phase extraction (SPE) or liquid-liquid extraction can minimize matrix effects and improve sensitivity.
Chromatographic Conditions: For HPLC, optimizing the stationary phase (e.g., column type and particle size), mobile phase composition, flow rate, and temperature can improve peak shape and separation, leading to better signal-to-noise ratios and lower detection limits. nih.govajchem-b.comscielo.br In GC-MS, selecting the appropriate column, optimizing oven temperature programs, and carrier gas flow rate are crucial. nih.govcoresta.org
Detector Optimization: Utilizing highly sensitive detectors is paramount. For HPLC, UV-Visible detectors are common, but fluorescence or mass spectrometry (MS) detectors offer significantly higher sensitivity and selectivity, particularly when analyzing trace amounts or in complex matrices. mdpi.com GC is frequently coupled with MS (GC-MS), which provides both separation and structural information, enhancing sensitivity and specificity through selected ion monitoring (SIM). nih.govcoresta.orgmdpi.com
Achieving high specificity requires careful consideration of potential interfering compounds present in the sample matrix. ich.orgnih.gov
Chromatographic Separation: Optimizing chromatographic conditions to achieve sufficient resolution between this compound and co-eluting compounds is critical. This may involve exploring different stationary phases, mobile phase gradients (in HPLC), or temperature programs (in GC). nih.govajchem-b.comscielo.br
Detection Wavelength (HPLC-UV): Selecting a specific UV wavelength where this compound absorbs strongly, while interfering compounds have minimal absorption, can improve specificity.
Mass Spectrometry (GC-MS, HPLC-MS): MS detection provides a powerful tool for confirming the identity of this compound based on its mass-to-charge ratio and fragmentation pattern, significantly enhancing specificity, especially in complex samples. mdpi.commdpi.com Tandem mass spectrometry (MS/MS) can provide even greater specificity by monitoring specific fragmentation transitions.
Method development is an iterative process that involves systematic evaluation and optimization of these parameters. A Quality by Design (QbD) approach can be beneficial, where potential critical method attributes (CMAs) and critical method parameters (CMPs) are identified and studied to understand their impact on method performance, ensuring robustness and reliability. amazonaws.com
While specific published data detailing the optimized parameters, sensitivity (LOD, LOQ), and specificity studies solely for this compound analysis were not extensively found in the search results, typical analytical method validation would include these parameters. For illustrative purposes, a conceptual table showing typical validation data for an alkaloid in a plant extract analyzed by HPLC-UV is presented below.
| Parameter | Value (Conceptual) | Notes |
| LOD | 10 ng/mL | Limit of Detection |
| LOQ | 30 ng/mL | Limit of Quantification |
| Linearity Range | 30 - 5000 ng/mL | Concentration range with linear response |
| Correlation Coefficient (r²) | > 0.999 | Indicates linearity |
| Specificity | No significant interference from common matrix components | Assessed by analyzing blank matrix and spiked samples |
Note: The data in this table are illustrative and not specific to this compound due to the limited availability of such detailed information in the consulted sources.
Standardization and Reference Material Development for this compound Analysis
Accurate and reliable quantitative analysis of this compound is heavily reliant on proper standardization and the availability of high-quality reference materials. Standardization ensures that analytical results are comparable across different laboratories and over time. Reference materials are essential for calibrating analytical instruments, validating methods, and controlling the quality of analytical measurements. spirochem.comscielo.brcpachem.comnih.govsigmaaldrich.com
An analytical standard is a substance of known purity and concentration used as a comparator in an analysis. cpachem.comsigmaaldrich.com For quantitative analysis of this compound, an accurately characterized this compound standard is indispensable for creating calibration curves to determine the concentration of this compound in unknown samples.
Certified Reference Materials (CRMs) represent a higher level of quality assurance. cpachem.comsigmaaldrich.com CRMs are characterized by metrologically valid procedures for one or more specified properties, with accompanying certificates that provide the value of the specified property, its associated uncertainty, and a statement of metrological traceability. cpachem.com The development of a this compound CRM would involve:
Material Sourcing and Purification: Obtaining a highly pure sample of this compound. This might involve isolation from natural sources or chemical synthesis.
Extensive Characterization: Rigorously determining the purity and identity of the material using multiple orthogonal analytical techniques (e.g., high-field NMR, mass spectrometry, elemental analysis, quantitative NMR, chromatographic purity by HPLC-UV or GC-FID). cpachem.com
Homogeneity and Stability Testing: Ensuring that the material is uniform and remains stable over time under specified storage conditions. cpachem.com
Certification: Assigning a certified value for the this compound content or purity, with a stated uncertainty, based on the comprehensive characterization data. This process is typically carried out by accredited reference material producers following international standards like ISO 17034 and ISO/IEC 17025. cpachem.comnih.govsigmaaldrich.com
The availability of a well-characterized this compound reference material or CRM would significantly enhance the accuracy and comparability of research findings related to this compound. It would enable laboratories to:
Accurately calibrate their instruments.
Validate new or existing analytical methods for this compound.
Perform quality control to ensure the reliability of routine analysis.
Facilitate inter-laboratory studies and method validation.
While the importance of reference materials for compounds like tropane (B1204802) alkaloids found in plants is recognized, and general sources of analytical standards and CRMs exist, specific information regarding the availability or development of a certified reference material specifically for this compound was not found in the consulted literature. scielo.brmdpi.comsigmaaldrich.comfood.gov.uk The development of such a standard would be a valuable contribution to advancing this compound research.
A conceptual table illustrating the type of information provided with a Certified Reference Material is shown below.
| Property | Certified Value (Conceptual) | Uncertainty (Conceptual) | Method of Characterization (Examples) |
| Purity | 99.5 % | ± 0.2 % | HPLC-UV, qNMR, Mass Balance |
| Identity | Confirmed | N/A | NMR, MS, IR |
| Water Content | 0.3 % | ± 0.1 % | Karl Fischer |
| Residual Solvents | < 0.1 % | N/A | GC-FID |
Note: The data in this table are illustrative and not specific to a hypothetical this compound CRM due to the limited availability of such detailed information in the consulted sources.
The advancement of this compound research, particularly in quantitative studies, is contingent upon the continued development and refinement of sensitive and specific analytical methods and the establishment of reliable reference materials.
Mechanistic Investigations of Confoline at the Molecular Level
Methodologies for Cellular Target Identification
Identifying the specific cellular components with which a bioactive compound interacts is a critical step in understanding its mechanism of action. For Confoline, specific cellular targets have not been definitively identified in the available literature. However, a range of methodologies is available for this purpose.
Direct biochemical methods often involve the use of a labeled form of the compound to "fish" for its binding partners in cell lysates or tissue extracts. nih.gov This can be achieved through techniques such as affinity chromatography, where this compound would be immobilized on a solid support and used to capture its interacting proteins. drughunter.com Another approach is photoaffinity labeling, where a photoreactive group is attached to the compound, allowing it to be covalently cross-linked to its target upon photo-irradiation. drughunter.com
Indirect methods, such as genetic and computational approaches, can also provide clues to a compound's target. nih.gov For instance, genetic screening in model organisms could identify genes that, when mutated, confer resistance or sensitivity to this compound, suggesting that the protein products of these genes are involved in its mechanism. Computational methods might involve comparing the transcriptional or proteomic profiles of cells treated with this compound to databases of profiles for compounds with known targets. mpg.de
A summary of common cellular target identification methodologies is presented in Table 1.
| Methodology | General Principle | Potential Application for this compound |
| Affinity Chromatography | Immobilized this compound captures binding partners from cell lysates. | Identification of proteins that physically interact with this compound. |
| Photoaffinity Labeling | A photoreactive derivative of this compound covalently binds to its target upon UV exposure. | Covalent capture and subsequent identification of the direct binding target. |
| Genetic Screening | Identification of genes that modulate cellular sensitivity to this compound. | Pinpointing pathways and potential protein targets essential for this compound's activity. |
| Proteomic Profiling | Quantitative analysis of protein expression changes in response to this compound treatment. | Revealing cellular pathways and protein networks affected by this compound. |
| Computational Inference | Comparison of this compound's biological "fingerprint" to those of known drugs. | Generating hypotheses about potential targets based on similarity to other compounds. mpg.de |
Approaches to Molecular Signaling Pathway Deconvolution
Once a potential target is identified, the next step is to elucidate the downstream molecular signaling pathways that are modulated by the compound. For this compound, specific studies detailing its impact on signaling pathways are sparse. Research on the plant it is derived from, Convolvulus pluricaulis, suggests potential interactions with pathways like the PI3K/Akt signaling pathway. researchgate.net However, these studies utilize the entire plant extract, and the effects cannot be attributed solely to this compound.
The deconvolution of signaling pathways typically involves a combination of techniques. Gene set enrichment analysis, for example, can be used to identify pathways that are significantly associated with the gene expression changes induced by a compound. nih.gov This involves treating cells with the compound and then analyzing the global changes in mRNA levels using techniques like RNA sequencing.
Functional validation of the identified pathways is crucial. This can be achieved by using specific inhibitors or activators of the suspected pathway components to see if they can mimic or block the effects of the compound. nih.gov Furthermore, techniques like Western blotting can be used to measure the phosphorylation status of key proteins within a pathway, providing direct evidence of pathway activation or inhibition.
Techniques for Ligand-Receptor Binding and Interaction Studies
Characterizing the binding of a ligand to its receptor is fundamental to understanding its pharmacological effects. While this compound is known to be an alkaloid, specific data on its binding to any receptor are not available.
A variety of assays are used to study ligand-receptor interactions. nih.gov Radioligand binding assays are a classic and highly sensitive method where a radiolabeled form of a ligand is used to measure its binding to a receptor. giffordbioscience.com These assays can be used in competition experiments to determine the binding affinity of an unlabeled ligand, such as this compound, by measuring its ability to displace the radiolabeled ligand. merckmillipore.com
Non-radioactive methods are also widely used and include fluorescence-based assays and surface plasmon resonance. nih.gov Bioluminescent ligand-receptor binding assays, for instance, utilize luciferase-tagged ligands to provide a sensitive and safe alternative to radioligands. nih.gov These assays can provide quantitative data on binding parameters such as the dissociation constant (Kd) and the inhibition constant (Ki). giffordbioscience.com
Enzyme Kinase/Phosphatase Inhibition and Activation Assays
Protein kinases and phosphatases are key regulators of cellular processes and are common drug targets. There is no specific information in the reviewed literature to indicate that this compound has been tested for its ability to inhibit or activate specific kinases or phosphatases.
Enzyme inhibition or activation assays are typically performed in vitro using purified enzymes and substrates. mdpi.com For kinases, these assays often measure the transfer of a phosphate (B84403) group from ATP to a substrate peptide or protein. wipo.int The effect of a compound like this compound would be assessed by measuring the rate of the enzymatic reaction in its presence.
A variety of detection methods can be used, including radiometric assays that use radiolabeled ATP, and fluorescence-based assays that use fluorescently labeled substrates or antibodies to detect the phosphorylated product. High-throughput screening platforms allow for the rapid testing of a compound against a large panel of kinases to determine its selectivity. nih.gov
Biophysical Methods for Macromolecular Interaction Analysis (e.g., Surface Plasmon Resonance)
Biophysical methods provide quantitative data on the kinetics and thermodynamics of molecular interactions. Surface Plasmon Resonance (SPR) is a powerful, label-free technique for studying the binding of a small molecule to a macromolecular target in real-time. frontiersin.org To date, there are no published SPR studies specifically analyzing the interactions of this compound.
In an SPR experiment, one of the interacting molecules (e.g., a purified receptor) is immobilized on a sensor chip. A solution containing the other molecule (the analyte, e.g., this compound) is then flowed over the surface. nih.gov The binding between the two molecules causes a change in the refractive index at the sensor surface, which is detected as a change in the SPR signal. researchgate.net
From the resulting sensorgram, one can determine the association rate constant (k_on), the dissociation rate constant (k_off), and the equilibrium dissociation constant (K_D), which is a measure of binding affinity. mdpi.com This information is invaluable for understanding the strength and stability of the ligand-receptor complex.
Computational Molecular Docking and Dynamics Simulations of this compound Interactions
Computational methods such as molecular docking and molecular dynamics (MD) simulations are powerful tools for predicting and analyzing the interaction between a small molecule and its protein target at an atomic level. While there have been molecular docking studies on other constituents of Convolvulus pluricaulis, specific docking studies for this compound are not reported in the literature. tandfonline.comtandfonline.comresearchgate.net
Molecular docking predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex. nih.govmdpi.com The process involves sampling a large number of possible conformations of the ligand within the binding site of the protein and then using a scoring function to rank the poses. nih.gov This can provide insights into the binding mode and the key interactions (e.g., hydrogen bonds, hydrophobic interactions) that stabilize the complex.
Molecular dynamics simulations can then be used to study the dynamic behavior of the ligand-protein complex over time. These simulations can provide information on the stability of the binding pose predicted by docking, the conformational changes that may occur upon ligand binding, and the free energy of binding.
Future Directions and Emerging Research Avenues for Confoline
Integration of Artificial Intelligence and Machine Learning in Confoline Discovery
The application of artificial intelligence (AI) and machine learning (ML) is increasingly transforming the field of drug discovery and natural product research. nih.govdrugdiscoverychemistry.comdrugdiscoverychemistry.come-nns.orgmednexus.org These computational approaches can analyze vast datasets of chemical structures, biological activities, and plant compositions to identify potential new sources of this compound or predict its properties and potential therapeutic effects. nih.govmednexus.org AI/ML models can be trained on existing data related to alkaloids and plants known to contain this compound or similar compounds to accelerate the discovery process. nih.govmednexus.org This includes predicting the efficacy of compounds, identifying potential toxicity, and optimizing drug design. nih.govmednexus.org For instance, deep learning has been successfully used to predict the efficacy and toxicity of drug compounds with high accuracy. nih.gov The integration of AI/ML can help prioritize plant extracts for further investigation, identify potential biosynthetic pathways, and even design novel this compound analogs with enhanced properties. drugdiscoverychemistry.comdrugdiscoverychemistry.com Workshops and conferences are increasingly focusing on the application of AI in drug discovery, highlighting its growing importance in the field. e-nns.org
Advanced Omics Technologies in this compound Biosynthesis and Mechanism Studies
Advanced omics technologies, such as genomics, transcriptomics, proteomics, and metabolomics, offer powerful tools for unraveling the complex biological processes related to this compound. drugdiscoverychemistry.com Genomics and transcriptomics can provide insights into the genes and enzymes involved in the biosynthesis of this compound in plants. By studying the genetic makeup and gene expression patterns of this compound-producing plants, researchers can identify the specific enzymatic steps and regulatory mechanisms that lead to this compound formation. Metabolomics can be used to profile the complete set of metabolites in these plants, helping to identify precursors and related compounds in the biosynthetic pathway. Proteomics can reveal the proteins involved in this process, including the enzymes catalyzing the biosynthetic reactions. drugdiscoverychemistry.com Furthermore, omics technologies can be applied to study the mechanism of action of this compound at a molecular level, identifying its targets within biological systems and understanding how it exerts its effects. This integrated omics approach can provide a comprehensive picture of this compound's journey from biosynthesis in the plant to its interactions within a biological system.
Sustainable Sourcing and Production Strategies for this compound
As research into this compound progresses, ensuring sustainable sourcing and production will become increasingly important, particularly if potential applications require larger quantities. Traditional sourcing from wild plant populations may not be sustainable in the long term and can raise ecological concerns. cruzfoam.com Future research directions include developing sustainable agricultural practices for cultivating this compound-rich plants. cofcointernational.comcorbion.com This could involve optimizing growth conditions, exploring different plant varieties, and implementing farming methods that minimize environmental impact. cofcointernational.comcorbion.com Another crucial area is the development of alternative production methods, such as in vitro plant cell culture or microbial fermentation. These biotechnological approaches could offer a more controlled and scalable way to produce this compound, reducing reliance on traditional agriculture and potentially leading to higher yields and consistency. unimi.it Research into the biosynthesis of this compound using omics technologies (as mentioned in 9.2) is directly relevant here, as understanding the biosynthetic pathway is key to potentially engineering microorganisms or plant cell cultures for this compound production. unimi.it Sustainable sourcing also involves establishing transparent and ethical supply chains, ensuring fair practices for cultivators and minimizing the environmental footprint of harvesting and processing. cruzfoam.combasf.com
Exploration of Novel Chemical Space Based on this compound Scaffolding
This compound possesses a distinct chemical structure, which can serve as a scaffold for the design and synthesis of novel compounds with potentially enhanced or altered biological activities. mdpi.comnih.govrsc.orgnih.gov This involves exploring the chemical space around the this compound core structure. mdpi.comnih.govrsc.orgnih.gov Medicinal chemists can synthesize analogs of this compound by modifying different parts of the molecule, such as the ester group, the dimethoxybenzoyl moiety, or the tropane-like core. lookchem.com Techniques like scaffold hopping and targeted synthesis can be employed to generate libraries of this compound derivatives. mdpi.comnih.govrsc.org High-throughput screening and computational methods, potentially integrated with AI/ML (as discussed in 9.1), can then be used to evaluate these novel compounds for desired biological activities. drugdiscoverychemistry.comnih.govrsc.org This approach allows researchers to systematically investigate the structure-activity relationships of this compound and identify key structural features responsible for its biological effects. nih.gov Exploring novel chemical space based on the this compound scaffold could lead to the discovery of new therapeutic leads with improved potency, selectivity, or pharmacokinetic properties. mdpi.comnih.govrsc.org Tools like Scaffold Hunter are used for the interactive exploration and visualization of chemical space based on molecular scaffolds. mdpi.comnih.govresearchgate.net
Q & A
Q. Q1. What are the key methodological challenges in identifying and isolating Confoline from natural sources, and how can analytical techniques mitigate these?
To address this, researchers should employ a combination of chromatography (e.g., HPLC, GC-MS) and spectroscopic methods (NMR, IR) to confirm purity and structural integrity. A phased approach is recommended:
Sample preparation : Optimize extraction solvents (polar vs. non-polar) based on this compound’s solubility .
Spectral validation : Cross-reference data with existing literature to resolve ambiguities in functional group identification .
Reproducibility : Document protocols in line with NIH guidelines for preclinical studies to ensure replicability .
Q. Q2. How can researchers design experiments to validate this compound’s proposed biological activity while minimizing confounding variables?
Adopt a double-blind, randomized controlled trial (RCT) framework for in vitro and in vivo studies:
- Control groups : Include placebo and active comparator arms.
- Dosage gradients : Test multiple concentrations to establish dose-response relationships.
- Statistical validation : Use ANOVA or mixed-effects models to account for variability .
- Ethical compliance : Follow FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to align with institutional review boards .
Advanced Research Questions
Q. Q3. How should researchers reconcile contradictory data in this compound’s pharmacokinetic properties across different experimental models?
Contradictions often arise from model-specific metabolic pathways or assay sensitivities. A systematic approach includes:
Meta-analysis : Aggregate data from peer-reviewed studies (e.g., PubMed, Scopus) to identify trends .
In silico modeling : Use molecular dynamics simulations to predict binding affinities and metabolic stability .
Methodological audit : Compare protocols for differences in sample preparation, instrumentation, or statistical thresholds (e.g., p-value adjustments) .
Q. Q4. What strategies are effective for elucidating this compound’s mechanism of action at the molecular level when traditional assays yield inconclusive results?
Integrate multi-omics approaches :
- Transcriptomics : RNA-seq to identify differentially expressed genes post-treatment.
- Proteomics : SILAC labeling to quantify protein interaction networks.
- Structural biology : Cryo-EM or X-ray crystallography to resolve this compound-target binding sites .
- Validation : Use CRISPR-Cas9 knockouts to confirm target relevance .
Methodological Frameworks
Q. Q5. How can researchers optimize computational models to predict this compound’s stability under varying environmental conditions (e.g., pH, temperature)?
Leverage quantitative structure-activity relationship (QSAR) models:
Data curation : Compile experimental stability data from diverse sources into a standardized database.
Descriptor selection : Include electronic (e.g., HOMO/LUMO) and thermodynamic (e.g., Gibbs free energy) parameters.
Validation : Apply k-fold cross-validation to avoid overfitting and ensure generalizability .
Q. Q6. What criteria should guide the selection of appropriate in vivo models for studying this compound’s long-term toxicity?
Prioritize models based on:
- Physiological relevance : Rodents for metabolic studies vs. zebrafish for developmental toxicity.
- Endpoint alignment : Match biomarkers (e.g., liver enzymes, histopathology) to human clinical outcomes.
- Ethical compliance : Adhere to ARRIVE guidelines for animal research transparency .
Data Analysis & Interpretation
Q. Q7. How can researchers statistically differentiate between this compound’s direct therapeutic effects and placebo responses in clinical trial data?
Use mixed-effects models to partition variance:
Q. Q8. What analytical frameworks are most robust for identifying publication bias in this compound-related meta-analyses?
Apply Egger’s regression test or funnel plots to detect asymmetry in effect-size distributions. Supplement with the trim-and-fill method to estimate missing studies .
Reporting & Reproducibility
Q. Q9. How should researchers document this compound synthesis protocols to ensure reproducibility across laboratories?
Follow Beilstein Journal of Organic Chemistry guidelines :
- Step-by-step protocols : Include reaction conditions (temperature, catalysts), purification steps, and yield percentages.
- Supporting information : Provide raw spectral data (e.g., NMR peaks, HPLC chromatograms) in supplementary files .
Q. Q10. What are the best practices for addressing limitations in this compound studies without undermining the validity of findings?
Structure discussions to:
Acknowledge limitations : E.g., small sample sizes, short follow-up periods.
Contextualize impact : Use sensitivity analyses to show robustness despite constraints.
Propose follow-ups : Outline future studies to resolve unanswered questions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
